3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is an organic compound with the molecular formula CHBrNO. It is classified as a derivative of isoindoline and piperidine, notable for its bromine atom and two carbonyl groups. This compound has garnered attention in scientific research, particularly in chemistry and biology, due to its potential therapeutic applications and utility as a building block in the synthesis of more complex molecules .
The compound is cataloged under the CAS Registry Number 2093387-36-9 and has been referenced in various chemical databases, including PubChem and Benchchem. Its structural uniqueness arises from the specific bromine substitution pattern along with the presence of both isoindoline and piperidine moieties .
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is classified within the realm of pharmaceutical compounds, particularly as an analog of lenalidomide, which is known for its immunomodulatory effects. Its relevance extends to research involving protein degradation pathways and drug development .
The synthesis of 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves several key steps:
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione participates in several types of chemical reactions:
The specific outcomes of these reactions depend heavily on the choice of reagents and reaction conditions employed during synthesis .
The mechanism by which 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione exerts its biological effects is not fully elucidated but is believed to involve:
Research continues to explore its therapeutic potential across different biological contexts, particularly in oncology and immunology .
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically appears as a solid with varying colors depending on purity levels. It has been noted for being air-sensitive and heat-sensitive, necessitating careful storage conditions under inert gas environments at refrigerated temperatures (0–10°C) .
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) confirm its structural integrity post-synthesis .
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
The compound 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione represents a systematic IUPAC nomenclature that precisely defines its molecular architecture. The parent heterocycle is identified as isoindolin-1-one, with a bromine atom at the 4-position of its benzyl ring and a 2,6-dioxopiperidin-3-yl moiety attached at the 2-position of the isoindolinone system [1] [8]. This naming convention unambiguously specifies the location of the bromine substituent at the meta position relative to the lactam carbonyl, a critical distinction that differentiates it from isomeric forms.
The molecular formula C₁₃H₁₁BrN₂O₃ (molecular weight: 323.14-323.15 Da) is consistent across authoritative chemical databases and commercial sources [1] [3] [8]. This compound exhibits regioisomerism with the closely related 6-bromo derivative (CAS: 2304513-76-4), where the halogen occupies the alternative position on the isoindolinone ring system. These regioisomers share identical empirical formulas but demonstrate distinct physicochemical and biochemical properties due to electronic and steric variations in their molecular environments [3] [9] [10].
Table 1: Regioisomeric Characterization of Brominated Isoindolinone Derivatives
Structural Feature | 4-Bromo Isomer | 6-Bromo Isomer |
---|---|---|
CAS Registry Number | 2093387-36-9 | 2304513-76-4 |
IUPAC Name | 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
MDL Number | MFCD32063479 | MFCD32667217 |
Storage Stability | Air-sensitive, refrigerated | Ambient temperature stable |
Documented PROTAC Utility | CRBN recruitment applications | CRBN recruitment applications |
Commercial Purity | >95.0% (HPLC/volumetric) | ≥95% |
The crystallinity and color of the 4-bromo isomer are documented as ranging from white to dark purple crystalline solids depending on purity and hydration state, with sensitivity to air, heat, and moisture necessitating storage under inert atmosphere at refrigerated conditions (0-10°C) [6] [8]. This contrasts with the 6-bromo isomer's greater stability at ambient temperature [9] [10].
This brominated derivative maintains the core pharmacophoric triad of lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione): (1) the glutarimide moiety capable of hydrogen bond networking, (2) the isoindolinone scaffold providing planar rigidity, and (3) the halogen-substituted aromatic system enabling targeted molecular interactions [2] [4] [7]. The primary structural distinction resides in the replacement of lenalidomide's 4-amino group with a bromine atom, fundamentally altering the compound's electronic profile and protein-binding capabilities while retaining the molecular framework critical for cereblon (CRBN) engagement [4] [7].
Within the structural continuum of cereblon modulators, this compound occupies a strategic position as a probe derivative and synthetic intermediate. Its design specifically addresses the requirement for covalent conjugation sites in proteolysis-targeting chimera (PROTAC) development, where the bromine atom serves as a handle for nucleophilic displacement or metal-catalyzed cross-coupling reactions [2] [4] [5]. This functionalization capability enables tethering to E3 ubiquitin ligase-binding elements, facilitating the construction of bifunctional degraders targeting disease-relevant proteins [2] [4].
Table 2: Structural and Functional Comparison with Lenalidomide-Derived Cereblon Modulators
Compound | Molecular Weight | Isoindolinone Substituent | Primary Research Application | CRBN Binding Affinity |
---|---|---|---|---|
Lenalidomide | 259.26 Da | 4-Amino | Immunomodulatory therapy | High (reference compound) |
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 323.14 Da | 4-Bromo | PROTAC linker | Moderate (retained) |
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 259.26 Da | 5-Amino | Analog screening | Variable |
Lenalidomide-OH | 260.30 Da | 4-Hydroxy | Metabolite studies | Reduced |
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid | 288.3 Da | 5-Carboxy | Conjugation chemistry | Moderate |
The transition from amino to bromo functionality represents a deliberate pharmacophore diversification strategy aimed at expanding the medicinal chemistry toolkit beyond classical immunomodulatory applications. This analog retains sufficient structural complementarity to bind within the tri-tryptophan pocket of cereblon, albeit with altered binding kinetics compared to the parent lenalidomide molecule [7]. This binding enables its utility as a cereblon-recruiting warhead in targeted protein degradation platforms, where its modified electronic profile offers differentiated degradation selectivity profiles compared to amino-substituted analogs [2] [4] [7].
The strategic incorporation of bromine at the C4 position of the isoindolinone ring introduces three critical advantages for molecular optimization:
Electronic Modulation: Bromine's strong electron-withdrawing effect (σₚ = 0.23, Hammett constant) significantly reduces electron density throughout the isoindolinone system. This electronic perturbation enhances the electrophilic character of the carbonyl groups, potentially facilitating stronger hydrogen-bonding interactions with key residues (His378, Trp380) in the cereblon binding pocket [7]. Computational modeling suggests this electronic redistribution may stabilize the ternary complex formation between cereblon, the ligand, and target protein in PROTAC configurations [4] [7].
Steric Considerations: With a van der Waals radius of 1.85 Å, the bromine atom provides optimal steric occupancy at the 4-position—large enough to influence protein-ligand interactions yet sufficiently compact to avoid steric clashes within the hydrophobic binding cleft. This steric profile creates a distinct molecular topology compared to the amino-substituted lenalidomide, potentially enabling interactions with non-conserved regions of the cereblon binding site [4] [7].
Synthetic Versatility: The bromine atom serves as a versatile synthetic handle for medicinal chemistry elaboration through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution. This functionality enables efficient derivatization or conjugation to PROTAC warheads without compromising the critical glutarimide binding element [6] [8] [10]. The compound's documented application as a chemical precursor in multiple commercial sources underscores this strategic role in complex molecule synthesis [2] [4] [6].
Table 3: Comparative Analysis of Halogen Substituent Effects on Pharmacophore Properties
Property | Bromine (4-Br) | Chlorine (Analogue) | Amino (Lenalidomide) |
---|---|---|---|
Electrostatic Potential | Moderate δ+ at C4 | Strong δ+ at C4 | Strong δ- at C4 |
Hydrophobic Contribution | High (clogP ~0.8) | Moderate (clogP ~0.5) | Low (clogP ~0.2) |
Conjugation Chemistry | Excellent (Pd-catalysis) | Good (Pd-catalysis) | Limited (amide coupling) |
Steric Displacement | 1.85 Å radius | 1.75 Å radius | 1.5 Å radius (estimated) |
PROTAC Integration | Direct conjugation | Direct conjugation | Requires spacer extension |
The hydrophobic contribution of bromine (π+ = 0.73) significantly enhances membrane permeability compared to amino-substituted analogs, as evidenced by the increased calculated partition coefficient (clogP approximately 0.8 versus 0.2 for lenalidomide) [8]. This property potentially facilitates cellular uptake in experimental systems. In PROTAC design, the bromine functionality enables direct cereblon ligand tethering without additional spacer molecules, creating more compact, cell-permeable degraders. This contrasts with amino-substituted lenalidomide derivatives that typically require extended alkyl or polyethylene glycol linkers for conjugation, which may compromise cellular permeability and pharmacokinetic properties [2] [4] [9].
The compound represents a deliberate departure from classical immunomodulatory drug design toward targeted protein degradation platforms. Its chemical architecture exemplifies rational optimization of the isoindolinone pharmacophore for specialized applications in chemical biology and therapeutic discovery, where the bromine atom serves as both a molecular recognition element and a synthetic vector for structural diversification [2] [4] [7].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: